

# An In-depth Technical Guide on the Somatostatin Analog CH 275

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## Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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## Abstract

**CH 275** is a synthetic peptide analog of somatostatin that exhibits high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **CH 275**. It details its mechanism of action, involvement in signaling pathways, and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo evaluation of **CH 275**, and presents key quantitative data in a structured format to facilitate research and development.

## Chemical Structure and Properties

**CH 275** is a cyclic peptide with a complex structure designed to mimic the action of endogenous somatostatin. Its systematic IUPAC name is (4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33-decahydroxy-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriaconta-5,8,11,14,17,20,23,26,29,32-decaene-4-carboxylic acid.

The peptide sequence of **CH 275** is Cys-Lys-Phe-Phe-{d-Trp}-Phe-Thr-Phe-Thr-Ser-Cys, with a cyclic disulfide bridge between the two cysteine residues (Cys1 and Cys11). A key modification is the presence of 4-[(1-methylethyl)amino]methyl]-Phe at a specific position within the sequence.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **CH 275** is presented in Table 1.

Property	Value	Reference
CAS Number	174688-78-9	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C <sub>74</sub> H <sub>96</sub> N <sub>14</sub> O <sub>15</sub> S <sub>2</sub>	--INVALID-LINK--
Molecular Weight	1485.8 g/mol	--INVALID-LINK--
Appearance	White lyophilized solid	--INVALID-LINK--
Solubility	Soluble in water	--INVALID-LINK--
Storage	Store at -20°C	--INVALID-LINK--

## Biological Activity and Mechanism of Action

**CH 275** is a potent and selective agonist for the somatostatin receptor 1 (sst1). Its primary mechanism of action involves the activation of neprilysin, a key enzyme in the degradation of amyloid- $\beta$  peptides, which are implicated in the pathology of Alzheimer's disease.

## Receptor Binding Affinity and Potency

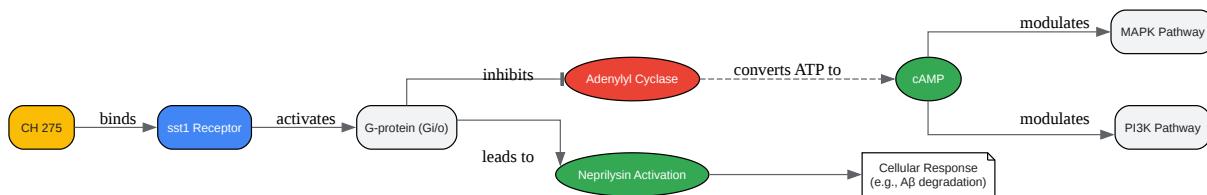
**CH 275** demonstrates high affinity for the human sst1 receptor with a Ki of 52 nM. It is highly selective for sst1 over other somatostatin receptor subtypes. The IC<sub>50</sub> values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, are summarized in Table 2.

Receptor Subtype	IC <sub>50</sub> (nM)
sst1	30.9
sst3	345
sst4	> 1,000
sst2	> 10,000
sst5	> 10,000

Data sourced from MedChemExpress.[\[1\]](#)

## Signaling Pathway

Activation of the sst1 receptor by **CH 275** initiates a cascade of intracellular signaling events. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, **CH 275** can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival.



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**Figure 1:** Simplified signaling pathway of **CH 275** upon binding to the sst1 receptor.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **CH 275**.

### In Vitro Neprilysin Activity Assay (Fluorometric)

This protocol is adapted from commercially available neprilysin activity assay kits and can be used to assess the effect of **CH 275** on neprilysin activity in cell lysates or purified enzyme preparations.

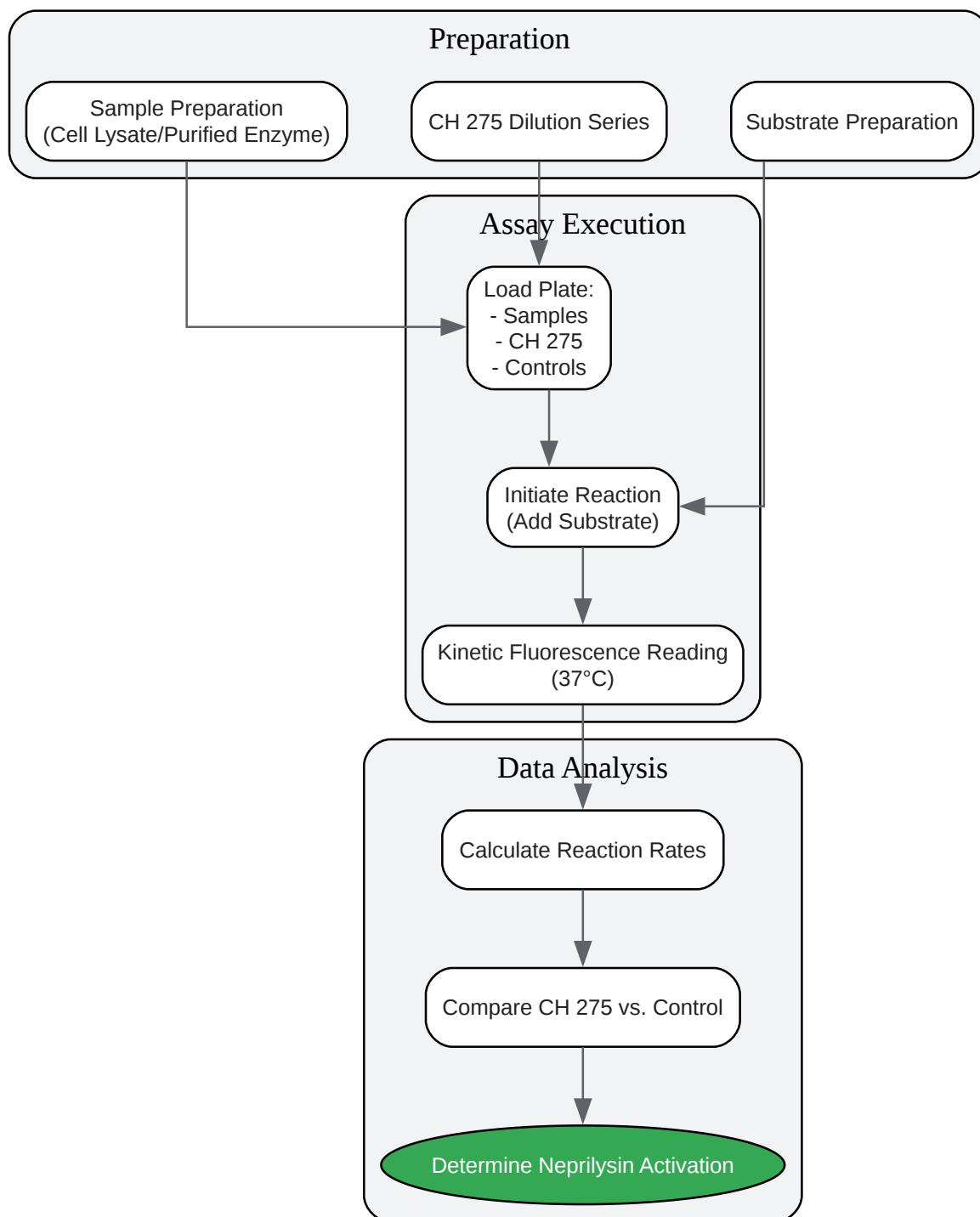
#### Materials:

- Neprilysin Assay Buffer
- Neprilysin Substrate (e.g., Abz-based peptide)
- Neprilysin (positive control)
- **CH 275**
- 96-well black microplate
- Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the substrate)

#### Procedure:

- Sample Preparation:
  - Prepare cell lysates by homogenizing cells in ice-cold Neprilysin Assay Buffer.
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  - Determine the protein concentration of the supernatant.
- Reaction Setup:
  - In a 96-well plate, add samples (cell lysate or purified neprilysin).

- For test wells, add desired concentrations of **CH 275**.
- For positive control wells, add neprilysin enzyme.
- For blank wells, add assay buffer only.
- Adjust the volume in all wells to be equal with Neprilysin Assay Buffer.
- Enzymatic Reaction:
  - Prepare the Neprilysin Substrate working solution according to the manufacturer's instructions.
  - Add the substrate solution to all wells to initiate the reaction.
- Measurement:
  - Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.
  - Alternatively, incubate the plate at 37°C for a fixed time and then measure the endpoint fluorescence.
- Data Analysis:
  - Calculate the rate of substrate cleavage (change in fluorescence over time).
  - Compare the activity in the presence of **CH 275** to the control to determine the effect of the compound.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the in vitro neprilysin activity assay.

# In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for the direct administration of **CH 275** into the mouse brain to assess its effects on amyloid- $\beta$  plaque load.

## Materials:

- Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
- **CH 275** dissolved in a sterile vehicle (e.g., saline)
- Stereotaxic apparatus
- Hamilton syringe or osmotic pump
- Anesthesia

## Procedure:

- Animal Preparation:
  - Anesthetize the mouse according to approved institutional protocols.
  - Secure the mouse in a stereotaxic frame.
- Surgical Procedure:
  - Make a small incision in the scalp to expose the skull.
  - Using a dental drill, create a small burr hole over the target brain region (e.g., hippocampus).
- Compound Administration:
  - Direct Injection: Slowly inject a defined volume and concentration of **CH 275** into the target region using a Hamilton syringe.

- Osmotic Pump: For continuous delivery, implant a pre-filled osmotic pump subcutaneously and connect it to a cannula stereotactically implanted into the target brain region.
- Post-operative Care:
  - Suture the incision and provide post-operative analgesia and care.
  - Allow the animals to recover for a specified period.
- Endpoint Analysis:
  - After the treatment period, sacrifice the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
  - Harvest the brains and process them for histological analysis (e.g., immunohistochemistry for amyloid- $\beta$  plaques).
  - Quantify the plaque load in the brains of **CH 275**-treated animals compared to vehicle-treated controls.

## Conclusion

**CH 275** is a valuable research tool for investigating the role of the sst1 receptor and neprilysin in health and disease. Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by amyloid- $\beta$  pathology. The experimental protocols and data presented in this guide are intended to facilitate further research into the properties and applications of this novel somatostatin analog.

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## References

- 1. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]

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